tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate
Description
This compound is a highly specialized tetrasodium salt featuring a spiro[2-benzofuran-1,9'-xanthene] core modified with carboxylatomethylamino groups. Its structure combines a xanthene-derived fluorophore with EDTA-like chelating moieties, suggesting dual functionality in chelating metal ions and fluorescence-based sensing . Key structural elements include:
- A spirocyclic xanthene-benzofuran backbone, which is common in fluorescent dyes and molecular probes.
- Bis(carboxylatomethyl)amino groups at the 7' and 2' positions, enabling strong metal coordination.
- Four sodium counterions, enhancing solubility in aqueous systems.
Properties
Molecular Formula |
C30H22N2Na4O13 |
|---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C30H26N2O13.4Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 |
InChI Key |
VZERUOFIYYYWNO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)[O-])CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays and studies involving metal ion interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in industrial processes requiring metal ion sequestration and stabilization.
Mechanism of Action
The mechanism of action of tetrasodium;2-[[7’-[[bis(carboxylatomethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxylatomethyl)amino]acetate involves its ability to bind metal ions through its carboxylate and amino groups. This binding forms stable complexes that can modulate the activity of metal-dependent enzymes and other biological processes. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate, commonly referred to as a complex xanthene derivative, exhibits significant biological activity that has garnered attention in various fields, including biochemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C31H28N2Na4O13S
- Molecular Weight : 760.6 g/mol
- CAS Number : 3618-43-7
- Solubility : Highly soluble in water (510 g/L at 20°C)
- Appearance : Dark red solid
This compound functions primarily through its interactions with biological macromolecules, including proteins and nucleic acids. Its structure allows it to act as a chelating agent, potentially influencing metal ion availability in biological systems, which is crucial for various enzymatic processes.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. By modulating reactive oxygen species (ROS), it may help protect against cellular damage and inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for use in antimicrobial formulations.
Cytotoxicity and Cancer Research
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy. The specific pathways involved in this cytotoxicity are still under investigation but may involve the modulation of signaling pathways related to cell survival and death.
Case Study 1: Antioxidant Effects in Hepatic Cells
A study conducted on hepatic cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent response in reducing malondialdehyde levels.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In vitro testing against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound could be developed into a topical antimicrobial agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
